molecular formula C21H24N2O2S2 B2899923 2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896603-90-0

2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2899923
CAS No.: 896603-90-0
M. Wt: 400.56
InChI Key: BSFNXLBNFZGDBT-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a hybrid structure combining a thiazole ring with a benzenesulfonamide moiety, both of which are privileged scaffolds known for their diverse biological activities. The presence of the 2,4,6-trimethylbenzenesulfonamide group is a key structural feature shared with known bioactive molecules, such as the phospholipase C (PLC) activator m-3M3FBS . This suggests potential utility in researching calcium-dependent signaling pathways and cellular processes like smooth muscle reactivity and apoptosis . The integration of the thiazole ring, a core structure found in natural products and several commercial drugs, further enhances the research value of this compound . Recent scientific investigations highlight that thiazole-sulfonamide hybrids are promising candidates for developing novel antioxidant agents , with some derivatives demonstrating potent free radical scavenging and superoxide dismutase (SOD)-mimic activities in vitro . This makes the compound a valuable template for researchers exploring structure-activity relationships (SAR) and for those engaged in computer-aided drug design projects aimed at developing new therapeutic leads for oxidative stress-related conditions . This product is intended for use in non-human research applications only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c1-14-5-7-18(8-6-14)21-23-19(13-26-21)9-10-22-27(24,25)20-16(3)11-15(2)12-17(20)4/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFNXLBNFZGDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

The electronic and steric effects of substituents on the benzene ring significantly influence biological activity and physicochemical properties:

Compound Name Substituents on Benzene Ring Molecular Weight Key Features Reference
Target Compound 2,4,6-Trimethyl Not Provided High lipophilicity, potential CA inhibition -
4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide 4-Nitro 375.42 Electron-withdrawing nitro group; may reduce metabolic stability
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide 3-Chloro, 4-methyl 338.84 Chlorine enhances electronegativity; antimicrobial applications
4-Chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide 4-Chloro 439.00 Dimethoxy substitution on thiazole; improved solubility

Key Insights :

  • Electron-donating methyl groups (target compound) increase steric bulk and lipophilicity, favoring hydrophobic interactions in enzyme active sites.
  • Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity but reduce bioavailability.

Thiazole Ring Modifications

The thiazole moiety is critical for binding to biological targets, with substituents dictating specificity:

Compound Name Thiazole Substituent Biological Relevance Reference
Target Compound p-Tolyl Stabilizes π-π interactions in CA active sites -
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 2,4-Difluorophenyl Antifungal/antibacterial activity
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ureido-phenyl Enhanced solubility via piperazine linker

Key Insights :

  • p-Tolyl groups (target compound) provide steric bulk and hydrophobic interactions, while fluorinated aryl groups (e.g., ) enhance metabolic stability.
Spectral Data:
  • IR Spectroscopy :
    • The target compound’s benzenesulfonamide group likely shows νS=O stretches near 1150–1350 cm⁻¹, similar to compounds in .
    • Absence of νC=O in triazole derivatives () contrasts with hydrazinecarbothioamides (1663–1682 cm⁻¹), confirming tautomerism .

Q & A

Q. Key Optimization Variables :

  • Temperature : Thiazole formation requires reflux (~80°C), while sulfonylation proceeds at room temperature.
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance thiazole cyclization efficiency .
  • Catalyst : Acetic acid accelerates imine formation in thiazole synthesis .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiazole and p-tolyl groups) and sulfonamide NH (δ ~10 ppm, broad) .
    • 2D NMR (HSQC, HMBC) : Resolves connectivity between thiazole and ethyl-sulfonamide moieties .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient; retention time ~12–15 min) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ expected at m/z ~457.2) .

How can crystallographic data resolve ambiguities in the molecular geometry of this sulfonamide-thiazole derivative?

Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXL () provides:

  • Bond Lengths/Angles : Confirms planarity of the thiazole ring and torsion angles between sulfonamide and thiazole-ethyl groups .
  • Intermolecular Interactions : Hydrogen bonds (N–H⋯O=S) stabilize crystal packing, influencing solubility .

Q. Example Table (Hypothetical Data Based on Analogues) :

ParameterValue (Å/°)
S–N (sulfonamide)1.63
C–S (thiazole)1.72
Dihedral Angle (Sulfonamide-Thiazole)85°

Methodological Note : Data collection at low temperature (100 K) reduces thermal motion artifacts .

How can researchers address contradictory biological activity data across studies involving sulfonamide-thiazole derivatives?

Advanced
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) arise from:

  • Assay Conditions : pH, ionic strength, and reducing agents (e.g., DTT) may alter sulfonamide reactivity .
  • Cellular Context : Differences in cell membrane permeability (logP ~3.5 for this compound) affect intracellular concentration .

Q. Resolution Strategies :

Standardized Assays : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) under controlled buffer conditions .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on benzene) and correlate with activity trends .

Molecular Dynamics Simulations : Predict binding modes to explain potency variations (e.g., hydrophobic interactions with p-tolyl groups) .

What methodological approaches are used to study the metabolic stability of this compound?

Q. Advanced

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite Identification : High-resolution MS/MS with collision-induced dissociation (CID) fragments key functional groups (e.g., sulfonamide cleavage) .

Q. Key Findings (Analogues) :

  • Phase I Metabolism : Oxidation of thiazole methyl groups generates hydroxymethyl metabolites .
  • Half-Life (t₁/₂) : ~2.5 hours in human microsomes, suggesting moderate hepatic clearance .

How can researchers validate target engagement in cellular models for this compound?

Q. Advanced

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot .

Fluorescence Polarization : Use labeled probes (e.g., fluorescein-conjugated enzyme substrates) to quantify binding affinity .

CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .

Case Study : For carbonic anhydrase inhibition, CETSA showed a ΔTₘ of +4°C, confirming direct engagement .

What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Q. Advanced

  • Flow Chemistry : Continuous sulfonylation reduces exothermic risks and improves yield (~85% vs. 65% batch) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for thiazole cyclization, enhancing sustainability .
  • Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor intermediate formation .

Q. Critical Parameters :

  • Particle Size Control : Micronization (jet milling) ensures consistent bioavailability in animal models .

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